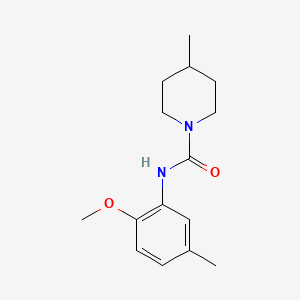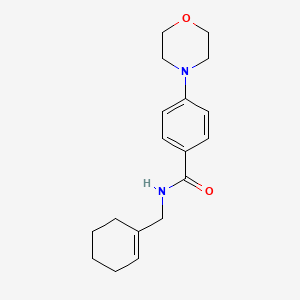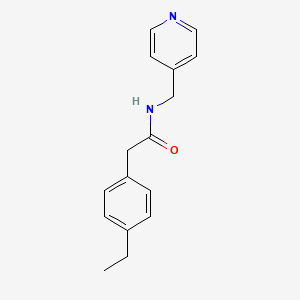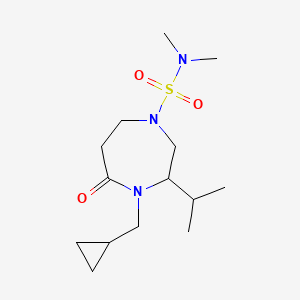
1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the benzimidazole family and has been found to exhibit potent biological activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate in lab experiments is its potent biological activities. This compound can be used to study the mechanisms involved in inflammation, tumor growth, and microbial infections. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to study its effects in aqueous environments.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of research is the study of the potential of this compound as a therapeutic agent for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate involves the reaction of 1-ethyl-1H-benzimidazole-2-carbaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-chlorobenzyl chloride in the presence of a catalyst such as palladium on carbon to yield the final product.
Scientific Research Applications
1-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2/c1-2-28-21-6-4-3-5-20(21)27-23(28)15-22(16-7-11-18(25)12-8-16)30-24(29)17-9-13-19(26)14-10-17/h3-15H,2H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQAVFRMWTZCRH-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Cl)/OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)

![4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)

![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334218.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)

![2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
